molecular formula C16H16N6O3 B2516159 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1219844-79-7

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide

Katalognummer B2516159
CAS-Nummer: 1219844-79-7
Molekulargewicht: 340.343
InChI-Schlüssel: KUUHZFZHHMDRTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide” is a type of benzotriazine derivative . Benzotriazine derivatives have been studied for their potential applications in various fields, including as modulators of GPR139 .


Synthesis Analysis

The synthesis of benzotriazine derivatives involves several steps. For instance, a series of 4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide hybrids was designed, synthesized, and screened as potential cholinesterase inhibitors . The synthesis was performed under mild conditions .


Molecular Structure Analysis

The molecular structure of benzotriazine derivatives has been studied using various techniques. For example, molecular modeling and molecular dynamic studies were performed on a series of synthesized compounds .


Chemical Reactions Analysis

Benzotriazine derivatives have been found to exhibit excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE) . For example, one compound exhibited about 49-fold higher inhibitory activity than donepezil (a standard cholinesterase inhibitor) against BuChE .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazine derivatives can vary. For instance, one derivative was found to be a yellow solid with a melting point of 170–172 °C .

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase (AChE) Inhibitor

The compound has been synthesized and screened against acetylcholinesterase (AChE), a key enzyme involved in the transmission of nerve impulses. Most of the synthesized compounds showed good inhibitory activity against AChE .

Butyrylcholinesterase (BuChE) Inhibitor

The compound has also been tested against butyrylcholinesterase (BuChE), another enzyme that plays a role in nerve impulse transmission. While the compound displayed low anti-BuChE activity, it was found to exhibit BuChE inhibitory activity more than donepezil .

Anti-Alzheimer Agents

The compound has been evaluated as a potential anti-Alzheimer agent. It was found to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress .

4. Design and Synthesis of Novel Derivatives The compound serves as a base for the design and synthesis of novel 4-oxobenzo[d]1,2,3-triazin derivatives bearing pyridinium moiety .

Molecular Modeling and Dynamics Study

The compound has been used in molecular modeling and dynamics studies to understand its interaction with the active sites of AChE and BuChE .

Development of New Cholinesterase Inhibitors

The compound is being used in the development of new cholinesterase inhibitors, which could have potential applications in the treatment of diseases like Alzheimer’s .

Wirkmechanismus

The mechanism of action of benzotriazine derivatives involves inhibition of cholinesterase. This compound inhibited BuChE via a mixed-type inhibition mode . This finding demonstrated that the compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Eigenschaften

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c23-14(17-9-11-21-15(24)6-3-8-18-21)7-10-22-16(25)12-4-1-2-5-13(12)19-20-22/h1-6,8H,7,9-11H2,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUHZFZHHMDRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.